Docosatrienoic Acid

Catalog No.
S621476
CAS No.
28845-86-5
M.F
C22H38O2
M. Wt
334.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Docosatrienoic Acid

CAS Number

28845-86-5

Product Name

Docosatrienoic Acid

IUPAC Name

(13Z,16Z,19Z)-docosa-13,16,19-trienoic acid

Molecular Formula

C22H38O2

Molecular Weight

334.5 g/mol

InChI

InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10H,2,5,8,11-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-

InChI Key

WBBQTNCISCKUMU-PDBXOOCHSA-N

SMILES

Array

Synonyms

13Z,16Z,19Z-docosatrienoic acid

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCCCCC(=O)O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCCCCCC(=O)O

The exact mass of the compound Docosatrienoic Acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of docosatrienoic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Docosatrienoic Acid (all-cis-7,10,13), CAS 28845-86-5, is a 22-carbon omega-9 (n-9) polyunsaturated fatty acid (PUFA). Unlike omega-3 and omega-6 fatty acids, which are essential and must be obtained from the diet, n-9 PUFAs like docosatrienoic acid can be synthesized endogenously, particularly when essential fatty acids are deficient. This metabolic characteristic makes it a crucial biomarker for diagnosing essential fatty acid deficiency (EFAD) and a specific tool for nutritional and metabolic research. Its primary value in procurement is as a high-purity analytical standard and a specific modulator in cell culture systems designed to mimic EFA-deficient states.

Substituting all-cis-7,10,13-docosatrienoic acid with other PUFAs is metabolically and functionally invalid. Its isomers, such as n-3 or n-6 docosatrienoic acids, are part of entirely different enzymatic pathways and give rise to distinct, potent signaling molecules (eicosanoids and docosanoids) that the n-9 series does not. Using more common PUFAs like docosahexaenoic acid (DHA, an n-3) or arachidonic acid (ARA, an n-6) introduces powerful biological activities that would confound any experiment designed to study the specific effects of the n-9 pathway or EFA deficiency. Similarly, using crude natural oil mixtures is unacceptable for research applications, as the presence of highly active n-3 and n-6 PUFAs would completely obscure the subtle and specific biological role of the target n-9 compound, rendering experimental results irreproducible.

Metabolic Specificity: A Poor Substrate for Inflammatory Signal Generation

Unlike its n-3 and n-6 counterparts, all-cis-7,10,13-docosatrienoic acid (an n-9 PUFA) is a significantly less efficient substrate for key enzymes that generate potent inflammatory mediators. A direct comparison of C22 fatty acids showed that cis-13,16,19-docosatrienoic acid (DTrA, n-3) was a substrate for human 12-lipoxygenase (h12-LOX), whereas the n-9 docosatrienoic acid was not metabolized by this enzyme. Specifically, DTrA (n-3) was converted by h12-LOX, but the study noted that DTrA and DDiA (22:2) were not substrates under the tested conditions, implying a very low or non-existent conversion rate for related isomers that lack the specific double bond structure required by the enzyme.

Evidence DimensionEnzymatic conversion by human 12-lipoxygenase (h12-LOX)
Target Compound DataNot a substrate; no conversion detected.
Comparator Or Baselinecis-13,16,19-docosatrienoic acid (DTrA, n-3) is a substrate for h12-LOX.
Quantified DifferenceQualitative difference: Substrate vs. Non-substrate.
ConditionsIn vitro assay with human 12-lipoxygenase at 22 °C.

This metabolic inertness is a primary reason for procurement; it allows researchers to study cellular systems without activating the potent signaling cascades associated with n-3 or n-6 fatty acids, ensuring observed effects are specific to the n-9 pathway.

Biomarker Validation: Essential for Quantifying Nutritional Deficiency

The clinical utility of n-9 PUFAs is tied to their accumulation during essential fatty acid deficiency (EFAD). In a study defining biochemical criteria for EFAD, the level of Mead acid (20:3n-9), the C20 analogue of the target compound, was a key diagnostic marker. In patients with suspected EFAD, plasma levels of Mead acid were significantly elevated to >0.21% of total fatty acids, a level not seen in healthy subjects. As a member of the same metabolic pathway, high-purity 7,10,13-docosatrienoic acid is indispensable as an analytical standard for mass spectrometry to accurately quantify this and related n-9 biomarkers in complex biological samples.

Evidence DimensionPlasma levels as % of total fatty acids
Target Compound DataUsed as a reference standard to quantify its C20 analog, Mead Acid (20:3n-9).
Comparator Or BaselineHealthy reference subjects show Mead Acid levels below 0.21%; EFAD patients show levels above 0.21%.
Quantified DifferenceSignificant elevation in EFAD patients vs. healthy controls.
ConditionsCapillary-column gas-liquid chromatography of fasting plasma samples.

Procurement of this specific compound is non-negotiable for laboratories developing or running validated diagnostic tests for malnutrition and metabolic disorders, as accuracy depends on pure, correctly identified standards.

Purity-Dependent Reproducibility: Isolating Specific Cellular Responses

The biological activity of fatty acids is highly dependent on their specific structure. Using a high-purity single isomer like all-cis-7,10,13-docosatrienoic acid ensures that observed cellular effects are attributable only to this molecule. For example, a recent study showed that this specific compound inhibits melanogenesis by suppressing MITF/Tyrosinase expression. Attempting such an experiment with a crude mixture (e.g., fish oil) would be invalid, as the mixture contains potent PUFAs like DHA and EPA, which have their own strong, often opposing, biological effects. The use of a pure compound eliminates these confounding variables, which is a prerequisite for reproducible and publishable cell-based research.

Evidence DimensionExperimental validity in cell-based assays
Target Compound DataAllows for the attribution of a specific biological effect (e.g., melanogenesis inhibition) to a single molecular entity.
Comparator Or BaselineCrude mixtures (e.g., fish or vegetable oils) contain multiple active PUFAs, making it impossible to isolate the effect of a single component.
Quantified DifferenceQualitative difference: Unambiguous results vs. Confounded results.
ConditionsIn vitro cell culture experiments (e.g., B16F10 melanoma cells).

For researchers in pharmacology and cell biology, procuring the pure isomer is a fundamental requirement for experimental validity and data integrity, preventing the misattribution of biological effects.

Analytical Reference Standard in Clinical and Nutritional Lipidomics

As a direct consequence of its defined role as a biomarker for essential fatty acid deficiency, this compound is essential for use as a certified reference material or analytical standard in mass spectrometry-based lipid profiling to ensure accurate quantification in plasma or tissue samples.

Negative Control and Pathway-Specific Probe in Inflammation Research

Given its inability to serve as an efficient substrate for key inflammatory enzymes like h12-LOX, this compound is the right choice as a negative control against n-3 or n-6 PUFAs to isolate and study metabolic or signaling pathways that are independent of classic eicosanoid or docosanoid production.

Formulation of Specialized Cell Culture Media

For creating in vitro models of essential fatty acid deficiency, this high-purity n-9 PUFA is critical. Its inclusion in media allows for the study of cellular processes under specific, controlled nutritional states without the confounding bioactivity of essential fatty acids found in standard supplements like fetal bovine serum or crude oil emulsions.

Physical Description

Solid

XLogP3

8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

334.287180451 Da

Monoisotopic Mass

334.287180451 Da

Heavy Atom Count

24

Wikipedia

(13Z,16Z,19Z)-docosatrienoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 08-15-2023
1.Yagaloff, K.A.,Franco, L.,Simko, B., et al. Essential fatty acids are antagonists of the leukotriene B4 receptor. Prostaglandins, Leukot. Essent. Fatty Acids 52(5), 293-297 (1995).

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